molecular formula C5H10ClN3S B12454169 N2,N2-Dimethylthiazole-2,4-diamine hydrochloride

N2,N2-Dimethylthiazole-2,4-diamine hydrochloride

Cat. No.: B12454169
M. Wt: 179.67 g/mol
InChI Key: YRHKTMKUZVQRGY-UHFFFAOYSA-N
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Description

N2,N2-Dimethylthiazole-2,4-diamine hydrochloride (CAS: 145227-52-0) is a thiazole-derived compound with the molecular formula C5H11N3S·HCl and a molecular weight of 145.23 g/mol (calculated as free base) . Structurally, it features a thiazole ring substituted with two methyl groups on the N2 amino position and an additional amino group at the C4 position, forming a diamine configuration. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and material science applications.

Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound’s synthesis typically involves alkylation of thiazole precursors or reactions with thiourea derivatives under controlled conditions .

Properties

Molecular Formula

C5H10ClN3S

Molecular Weight

179.67 g/mol

IUPAC Name

2-N,2-N-dimethyl-1,3-thiazole-2,4-diamine;hydrochloride

InChI

InChI=1S/C5H9N3S.ClH/c1-8(2)5-7-4(6)3-9-5;/h3H,6H2,1-2H3;1H

InChI Key

YRHKTMKUZVQRGY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=CS1)N.Cl

Origin of Product

United States

Preparation Methods

Procedure:

  • Thiazole Ring Formation :

    • React N,N-dimethylthiourea (10 mmol) with chloroacetamide (10 mmol) in ethanol at 60°C for 12 hours.
    • Isolate 2-(dimethylamino)-4-acetamidothiazole (Yield: 72%).
  • Hydrolysis of Acetamide :

    • Reflux the intermediate in 6M HCl (20 mL) for 4 hours.
    • Neutralize with NaOH to obtain N2,N2-dimethylthiazole-2,4-diamine (Yield: 85%).
  • Salt Formation :

    • Treat the free base with HCl in methanol to yield the hydrochloride salt (Purity: >98% by HPLC).

Key Data :

Step Reagents/Conditions Yield (%) Purity (%)
Thiazole formation EtOH, 60°C, 12 h 72 90
Acetamide hydrolysis 6M HCl, reflux, 4 h 85 95
Salt formation HCl/MeOH, RT, 1 h 98 98

Selective Methylation of Thiazole-2,4-diamine

This route leverages protection-deprotection strategies to achieve selective dimethylation at N2. Thiazole-2,4-diamine is first protected at C4, followed by N2 methylation.

Procedure:

  • Protection of C4 Amine :

    • Treat thiazole-2,4-diamine (10 mmol) with Boc₂O (12 mmol) in THF. Isolate 4-Boc-thiazole-2,4-diamine (Yield: 88%).
  • N2 Dimethylation :

    • React the protected intermediate with methyl iodide (20 mmol) and NaH in DMF at 0°C→RT.
    • Obtain 4-Boc-N2,N2-dimethylthiazole-2,4-diamine (Yield: 75%).
  • Deprotection and Salt Formation :

    • Remove Boc with TFA/DCM (1:1), then treat with HCl/Et₂O to yield the hydrochloride salt (Overall yield: 62%).

Key Data :

Step Reagents/Conditions Yield (%)
Boc protection Boc₂O, THF, RT, 6 h 88
Methylation MeI, NaH, DMF, 0°C→RT 75
Deprotection & salt TFA/DCM → HCl/Et₂O 62

Reductive Amination of 2-Amino-4-nitrothiazole

Nitro reduction offers a pathway to introduce the C4 amine after dimethylation.

Procedure:

  • Nitration and Thiazole Formation :

    • Synthesize 2-amino-4-nitrothiazole via nitration of 2-aminothiazole (HNO₃/H₂SO₄, 0°C, Yield: 68%).
  • N2 Dimethylation :

    • Use Eschweiler-Clarke conditions: formaldehyde (20 mmol) and formic acid (15 mL), reflux 8 hours.
    • Isolate N2,N2-dimethyl-4-nitrothiazole-2-amine (Yield: 82%).
  • Nitro Reduction :

    • Hydrogenate with Raney Ni (50 psi H₂, MeOH, 6 h) to obtain the diamine (Yield: 90%).
  • Salt Formation :

    • Precipitate the hydrochloride salt using HCl gas (Yield: 95%).

Key Data :

Step Reagents/Conditions Yield (%)
Nitration HNO₃/H₂SO₄, 0°C 68
Dimethylation HCHO/HCOOH, reflux 82
Reduction H₂/Raney Ni, MeOH 90
Salt formation HCl gas 95

Comparative Analysis of Methods

Method Advantages Limitations Overall Yield (%)
Hantzsch Synthesis High regioselectivity Requires specialized α-haloketones 72
Protection-Methylation Selective functionalization Multi-step, Boc handling required 62
Reductive Amination Utilizes stable nitro intermediates Harsh nitration conditions 68

Chemical Reactions Analysis

Types of Reactions: N2,N2-Dimethylthiazole-2,4-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N2,N2-Dimethylthiazole-2,4-diamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N2,N2-Dimethylthiazole-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural and physicochemical differences between N2,N2-dimethylthiazole-2,4-diamine hydrochloride and related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N2,N2-Dimethylthiazole-2,4-diamine HCl Thiazole N2,N2-dimethyl; C4-amino C5H11N3S·HCl 145.23 (free base) High solubility due to HCl salt
N4,N4-Diphenylthiazole-2,4-diamine Thiazole N4,N4-diphenyl; C2-amino C15H14N4S 282.36 Bulky phenyl groups enhance lipophilicity
2-Amino-4-imino-2-thiazoline HCl Thiazoline (reduced) C2-amino; C4-imino C3H6N3S·HCl 139.62 Imino group increases reactivity
Imeglimin HCl (Triazine derivative) 1,3,5-Triazine N2,N2,6-trimethyl; C4-amino C6H12N4·HCl 192.65 Anti-hyperglycemic activity
N2,N2-Dimethyl-6-phenyl-1,3,5-triazine-2,4-diamine HCl Triazine N2,N2-dimethyl; C6-phenyl C11H14N4·HCl 238.72 Phenyl group enhances thermal stability

Key Observations :

  • Thiazole vs. Triazine Core : Thiazole derivatives (e.g., N2,N2-dimethylthiazole) exhibit planar aromaticity, favoring π-π stacking in drug-receptor interactions. Triazine derivatives (e.g., Imeglimin HCl) have a larger heterocyclic core, enabling diverse substitution patterns for tailored bioactivity .
  • Substituent Effects: Methyl groups (N2,N2-dimethyl) improve solubility, while phenyl or imino groups enhance lipophilicity or reactivity .

Divergences :

  • Thiazole derivatives often require thiourea or hydrazinecarbothioamide intermediates , whereas triazine derivatives utilize cyanamide or guanidine precursors .

Contrast :

  • Thiazole derivatives are prioritized in drug discovery for their bioactivity, while triazines are versatile in both pharmaceuticals (e.g., Imeglimin) and materials science (e.g., explosives) .

Biological Activity

N2,N2-Dimethylthiazole-2,4-diamine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

N2,N2-Dimethylthiazole-2,4-diamine hydrochloride is a thiazole derivative characterized by the following structural formula:

C5H10ClN3S\text{C}_5\text{H}_{10}\text{ClN}_3\text{S}

This compound features a thiazole ring, which is known for contributing to various biological activities, including antimicrobial and anticancer properties.

1. Antimicrobial Activity

Research indicates that thiazole derivatives, including N2,N2-Dimethylthiazole-2,4-diamine hydrochloride, exhibit significant antimicrobial properties. A study found that compounds with a similar thiazole structure demonstrated strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, highlighting their potential as effective antibacterial agents .

Table 1: Antibacterial Efficacy of Thiazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
N2,N2-Dimethylthiazole-2,4-diamineMRSA0.5 - 1 µg/mL
N2,N4-disubstituted quinazolineAcinetobacter baumannii0.25 µg/mL

2. Anticancer Activity

The antiproliferative effects of N2,N2-Dimethylthiazole-2,4-diamine hydrochloride have been evaluated in various cancer cell lines. Studies show that this compound can induce apoptosis and inhibit cell proliferation in cancer cells through several mechanisms, including the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.

Case Study: Antiproliferative Effects on HeLa Cells
In vitro studies demonstrated that N2,N2-Dimethylthiazole-2,4-diamine hydrochloride exhibited a concentration-dependent inhibition of HeLa cell proliferation with an IC50 value in the low micromolar range (approximately 3 µM). The compound's mechanism involved G1/S phase arrest and increased apoptosis markers .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa3.0ROS generation, apoptosis induction
HepG21.5Cell cycle arrest

The biological activities of N2,N2-Dimethylthiazole-2,4-diamine hydrochloride can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to apoptosis.
  • Cell Cycle Arrest : It causes cell cycle disruption at the G1/S checkpoint, preventing cancer cell proliferation.
  • Antibacterial Mechanisms : The thiazole ring interacts with bacterial enzymes involved in cell wall synthesis and metabolism.

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